molecular formula C11H14S B13258763 4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol

4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol

Cat. No.: B13258763
M. Wt: 178.30 g/mol
InChI Key: VPEHKJZINIQEBM-UHFFFAOYSA-N
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Description

4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol is an organic compound with the molecular formula C11H14S It is a derivative of tetrahydronaphthalene, featuring a thiol group (-SH) and a methyl group (-CH3) attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol can be achieved through several methods. One common approach involves the thilation of a precursor compound using Lawesson’s reagent. This method is known for its efficiency and relatively high yield .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of naphthalene derivatives, followed by thiolation. The specific conditions, such as temperature, pressure, and choice of catalysts, can vary depending on the desired yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The methyl and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: More saturated hydrocarbons.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, affecting their function and activity. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,2,3,4-tetrahydronaphthalene-1-thiol is unique due to the presence of both a methyl and a thiol group

Properties

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

4-methyl-1,2,3,4-tetrahydronaphthalene-1-thiol

InChI

InChI=1S/C11H14S/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8,11-12H,6-7H2,1H3

InChI Key

VPEHKJZINIQEBM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=CC=CC=C12)S

Origin of Product

United States

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